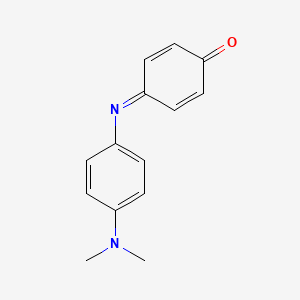

Phenol Blue

CAS No.: 2150-58-5

Cat. No.: VC1569854

Molecular Formula: C14H14N2O

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2150-58-5 |

|---|---|

| Molecular Formula | C14H14N2O |

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | 4-[4-(dimethylamino)phenyl]iminocyclohexa-2,5-dien-1-one |

| Standard InChI | InChI=1S/C14H14N2O/c1-16(2)13-7-3-11(4-8-13)15-12-5-9-14(17)10-6-12/h3-10H,1-2H3 |

| Standard InChI Key | LHGMHYDJNXEEFG-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C=C2 |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C=C2 |

| Melting Point | 133.5 °C |

Introduction

Physical and Chemical Properties

Phenol Blue exhibits well-defined physical and chemical properties that determine its behavior in various applications. The compound presents as a powder with specific measurable characteristics as detailed below:

Chemically, Phenol Blue contains a dimethylamino group attached to a phenyl ring, which is connected to a cyclohexa-2,5-dien-1-one structure through an imino linkage. This particular arrangement of atoms contributes to its distinctive spectral properties and color-changing behavior in different environments . The presence of both electron-donating and electron-withdrawing groups within its structure enables the compound to undergo reversible structural changes in response to protonation/deprotonation events or solvent interactions .

Spectral Characteristics

Phenol Blue demonstrates remarkable spectral properties that have been extensively studied using various spectroscopic techniques. One of its most notable characteristics is positive solvatochromism - the ability to exhibit different colors in solvents of varying polarity .

Solvent Effects and Spectral Heterogeneity

Recent research has revealed interesting aspects of Phenol Blue's behavior in different solvents. According to a 2024 study, Phenol Blue exhibits significant spectral heterogeneity in protic solvents (those capable of hydrogen bonding), while in aprotic solvents, it rapidly returns to thermal equilibrium at ultrafast timescales .

The study demonstrated that the lifetime of heterogeneity is longer in methanol compared to ethanol solutions, suggesting a stronger interaction between Phenol Blue and methanol. These findings provide valuable insights into the solvent-solute interactions that govern the compound's behavior in different chemical environments .

Fluorescence Properties

Applications in Scientific Research

Phenol Blue finds various applications across scientific disciplines, primarily due to its unique spectral and chemical properties.

As a pH Indicator

Similar to other compounds in its class, Phenol Blue functions as a pH indicator by undergoing structural changes upon protonation, which alters the distribution of electrons within the molecule. This change in electronic configuration results in shifts in absorbed and reflected wavelengths of light, producing visible color changes that can be used to monitor pH variations in laboratory settings.

In Spectroscopic Studies

Due to its solvatochromic properties, Phenol Blue has been extensively used in spectroscopic studies to investigate solvent-solute interactions. Researchers employ it to understand solvent polarity effects and chemical environment characteristics through observed shifts in absorption spectra .

In Ultrafast Photochemical Research

Photochemical Reaction Dynamics

The photochemical behavior of Phenol Blue has been investigated using advanced computational and experimental methods, revealing fascinating aspects of its reaction dynamics.

Ultrafast Ground State Recovery

A significant finding regarding Phenol Blue is its ability to recover to the ground state extremely quickly after photoexcitation. Pump-probe transient absorption measurements have shown that this recovery occurs within a few hundred femtoseconds .

Ab Initio Studies of Reaction Mechanism

Ab initio (CASSCF) nonadiabatic molecular dynamics with trajectory surface hopping methods have been employed to investigate the ultrafast photochemical reaction mechanism of Phenol Blue. These studies revealed that trajectories starting from the S₁ Franck-Condon point mostly exhibited surface hops (nonadiabatic transitions) from the S₁ state to the S₀ state at approximately 110-120 femtoseconds .

After decaying to the S₀ state, the trajectories bifurcate into two directions (reverse and forward) with nearly equal branching ratios, reaching the vicinity of the S₀ minimum energy point at 200-300 femtoseconds. This finding aligns well with the fast time component of ground state recovery observed in pump-probe measurements .

Vibrational Coherence

Comparative Analysis with Related Compounds

To provide context for understanding Phenol Blue's unique characteristics, it is valuable to compare it with related pH indicators and dyes.

Comparison with Other pH Indicators

While Phenol Blue serves as a pH indicator, it differs from other common indicators such as Bromophenol Blue, Phenol Red, and Bromocresol Green in several ways:

Structure-Property Relationships

Recent Research Developments

Scientific interest in Phenol Blue continues to grow, with recent studies focusing on its unique photochemical and spectroscopic properties.

Spectral Heterogeneity Studies

Recent research published in 2024 has provided deeper insights into the spectral heterogeneity of Phenol Blue in protic solvents. Using femtosecond time-resolved transient absorption spectroscopic measurements with two distinct excitation wavelengths (at shorter and longer wavelength sides of the visible absorption band), researchers demonstrated the existence of long-lived heterogeneity in protic solvents .

This research established that the lifetime of heterogeneity varies with the solvent, being longer in methanol compared to ethanol solutions. These findings contribute to a better understanding of the complex interactions between Phenol Blue and different solvent environments .

Nonradiative Decay Mechanism

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume